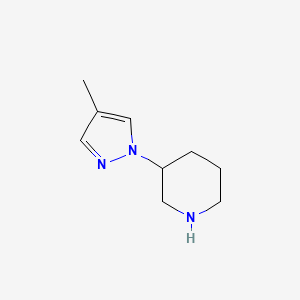![molecular formula C10H20Cl2N2O B1422984 2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]acetamide hydrochloride CAS No. 1306604-56-7](/img/structure/B1422984.png)
2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]acetamide hydrochloride
Descripción general
Descripción
2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]acetamide hydrochloride, with the CAS Number 1306604-56-7, is a chemical compound with a molecular weight of 255.19 . It is stored at room temperature and appears as a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-N-(1-isopropyl-4-piperidinyl)acetamide hydrochloride . The InChI code is 1S/C10H19ClN2O.ClH/c1-8(2)13-5-3-9(4-6-13)12-10(14)7-11;/h8-9H,3-7H2,1-2H3,(H,12,14);1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 255.19 .Aplicaciones Científicas De Investigación
Antimicrobial Applications
A study by Mokhtari and Pourabdollah (2013) investigated N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, including compounds similar to 2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]acetamide hydrochloride. The compounds demonstrated significant antimicrobial activities, particularly against fungi, with specific effectiveness against Candida species. The study highlighted the importance of specific groups, like 2,6-dimethylpiperidine, in enhancing anticandidal activity (Mokhtari & Pourabdollah, 2013).
Medical Chemistry and Pharmacology
Several studies have focused on the structural modification of related compounds for enhanced medical properties. For example, Shibuya et al. (2018) explored the structural design of similar compounds to improve solubility and absorption, leading to the development of a clinical candidate for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018). Grimwood et al. (2011) investigated compounds like PF-04455242, demonstrating its potential for treating depression and addiction disorders (Grimwood et al., 2011).
Synthesis and Catalysis
Research by Mokhtary and Torabi (2017) showcased the use of similar compounds in the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and N-((2-hydroxy naphthalene-1-yl)(aryl)methyl)acetamide derivatives, using magnetite (Fe3O4) as a catalyst under ultrasound irradiation. This study highlights the compound's role in facilitating efficient chemical reactions (Mokhtary & Torabi, 2017).
Antibacterial Potency
Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide. These compounds exhibited moderate to high antibacterial activity, particularly against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Novel Synthesis Techniques
Guillaume et al. (2003) described a practical process for synthesizing N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, a compound related to 2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]acetamide hydrochloride. This process highlights advancements in synthesis techniques for such compounds (Guillaume et al., 2003).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-N-(1-propan-2-ylpiperidin-4-yl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O.ClH/c1-8(2)13-5-3-9(4-6-13)12-10(14)7-11;/h8-9H,3-7H2,1-2H3,(H,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGVNQNBBYOUEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]acetamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[cyclopentyl(4-fluorophenyl)methyl]acetamide](/img/structure/B1422901.png)
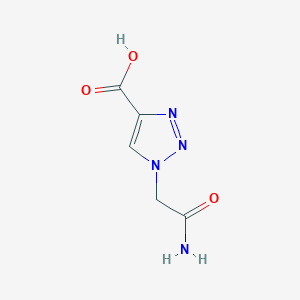
![2-chloro-N-[(6-methoxynaphthalen-2-yl)methyl]-N-methylpropanamide](/img/structure/B1422905.png)
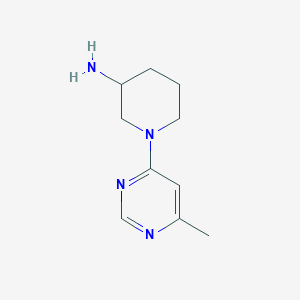
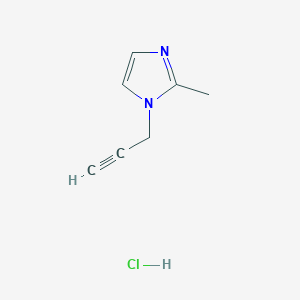
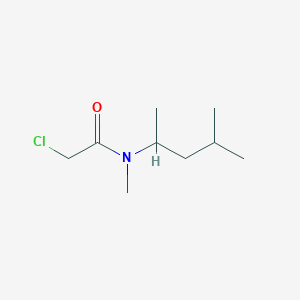
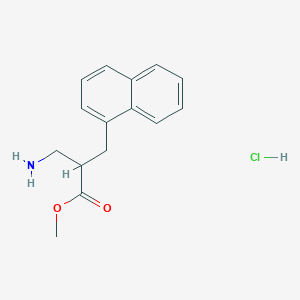
![3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol](/img/structure/B1422911.png)
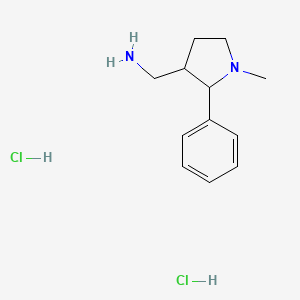
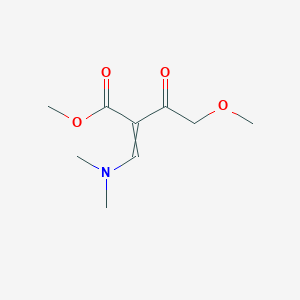
![2-chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide](/img/structure/B1422915.png)
![2-chloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)acetamide](/img/structure/B1422917.png)
![2-chloro-N-[1-(2-ethoxyphenyl)propyl]acetamide](/img/structure/B1422919.png)
